M443

Übersicht

Beschreibung

M443 (CAS: 1820684-31-8) is a highly potent small-molecule inhibitor targeting the mixed-lineage kinase ZAK (also known as MLTK or MRK) and downstream pathways, including p38 MAPK and Chk2 . It was developed to enhance the efficacy of radiotherapy and chemotherapy by suppressing radiation-induced DNA damage checkpoints, thereby sensitizing cancer cells to cytotoxic treatments. Preclinical studies demonstrate that this compound reduces the required radiation dose by approximately 50% in medulloblastoma models while sparing normal brain tissue . Its mechanism involves blocking ZAK-mediated activation of the ribotoxic stress response (RSR), which regulates NLRP1 inflammasome activity and epithelial-mesenchymal transition (EMT) in cancer progression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von M443 beinhaltet das Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), was zu einer Mutterlauge-Konzentration von 40 mg/mL führt . Spezifische Synthesewege und detaillierte Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

M443 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es irreversibel an MRK bindet und dessen Aktivität hemmt. Diese Hemmung erstreckt sich auf nachgeschaltete Proteine wie p38 und Chk2 .

Häufige Reagenzien und Bedingungen

Die Verbindung wird häufig in Kombination mit Strahlentherapie eingesetzt. Für In-vitro-Studien wird this compound in einer Konzentration von 500 nM verwendet, um die Aktivierung von MRK, Chk2 und p38 zu hemmen .

Hauptsächlich gebildete Produkte

Das primäre Ergebnis von Reaktionen mit this compound ist die Hemmung der MRK-Aktivität, was zu einer reduzierten Zellviabilität und dem Versagen führt, den Zellzyklus als Reaktion auf durch ionisierende Strahlung induzierte DNA-Schäden zu arretieren .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Cancer Research

- Radiosensitization : M443 has been shown to radiosensitize medulloblastoma cells, making them more vulnerable to radiation treatment. This property is particularly valuable in enhancing the effectiveness of radiation therapy while minimizing damage to surrounding healthy tissues .

- Cell Cycle Studies : The compound is utilized to investigate the mechanisms of cell cycle arrest by inhibiting MRK and its downstream targets, which include p38 and Chk2. This inhibition provides insights into how cells respond to DNA damage and the subsequent repair processes .

- DNA Damage Response

Chemical Reactions Involved

- Inhibition Reactions : this compound binds irreversibly to MRK, inhibiting its function and leading to reduced activation of p38 MAPK and Chk2.

- Concentration for Studies : For in vitro studies, this compound is typically used at a concentration of 500 nM, which effectively inhibits MRK's activation.

Case Study 1: Radiosensitization in Medulloblastoma

A study demonstrated that treatment with this compound significantly increased the radiosensitivity of UW228 medulloblastoma cells. The results indicated that cells pre-treated with this compound showed enhanced apoptosis when exposed to radiation compared to untreated controls. This effect was linked to the compound's ability to inhibit MRK and disrupt normal cell cycle progression .

Case Study 2: Investigating DNA Damage Response

In another investigation, researchers utilized this compound to explore the DNA damage response mechanisms in various cancer cell lines. The findings revealed that inhibiting MRK with this compound led to altered activation patterns of p38 MAPK and Chk2, providing critical insights into potential therapeutic targets for enhancing cancer treatment efficacy .

Wirkmechanismus

M443 exerts its effects by irreversibly binding to MRK, inhibiting its activity with an IC50 value of less than 125 nM . This inhibition prevents the activation of downstream proteins such as p38 and Chk2, which are involved in DNA damage-induced cell cycle arrest . As a result, cells treated with this compound fail to arrest after ionizing radiation and maintain a similar mitotic index as non-irradiated cells .

Vergleich Mit ähnlichen Verbindungen

Below is a comparative analysis of M443 with structurally or functionally related compounds, supported by biochemical and preclinical

Table 1: Key Properties of this compound and Comparable Compounds

Mechanistic Differentiation

- This compound vs. AL 8697: While both compounds inhibit p38 MAPK, this compound uniquely targets ZAK, a kinase upstream of p38 that integrates stress signals from ribosome dysfunction and DNA damage . AL 8697 is selective for p38α, making it less effective in contexts where ZAK-driven RSR dominates (e.g., NLRP1 inflammasome activation in keratinocytes) .

- This compound vs. Minocycline: Minocycline enhances radiosensitivity through anti-inflammatory and neuroprotective effects, whereas this compound directly inhibits ZAK-dependent survival pathways in tumor cells. Minocycline lacks specificity for ZAK or DNA damage checkpoints .

- This compound vs. TAK-733 : TAK-733 targets MEK in the MAPK cascade, a pathway distinct from ZAK/p36. This compound’s dual inhibition of ZAK and Chk2 provides broader coverage against radiation-induced resistance mechanisms .

Preclinical Efficacy

- Radiosensitization: In murine medulloblastoma models, this compound synergized with radiation to prolong survival, outperforming minocycline in tumor-specific sensitization .

- Selectivity : this compound showed minimal off-target effects in kinase screens, unlike AL 8697, which exhibits cross-reactivity with p38β (IC50 = 82 nM) .

Limitations and Challenges

- Structural Uniqueness : Unlike TAK-733 (a benzimidazole derivative) or AL 8697 (a pyridinylimidazole), this compound’s exact chemical structure remains undisclosed, complicating direct structural comparisons .

Biologische Aktivität

M443 is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activities that suggest potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its effects on cancer cells, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a quinazolinone derivative, a group known for various biological activities including anticancer properties. The chemical structure can be summarized as follows:

- Chemical Formula : C25H18ClN3OS

- Molecular Weight : 443 g/mol

- Melting Point : 170 °C

- Functional Groups : Contains thiazole and quinazolinone moieties.

The biological activity of this compound has been linked to its ability to inhibit specific protein kinases. In particular, it has been shown to inhibit the MRK/ZAK kinase, which plays a role in cellular stress responses and tumor progression. The inhibition of this kinase sensitizes cancer cells to radiation therapy, making this compound a candidate for enhancing the efficacy of radiotherapy in treating certain types of cancer, such as medulloblastoma .

Cytotoxicity Assays

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating the cytotoxicity of this compound:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| UW228 (Medulloblastoma) | 5 | |

| UI226 (Patient-Derived) | 7 | |

| PC3 (Prostate Cancer) | 10 | |

| MCF-7 (Breast Cancer) | 10 | |

| HT-29 (Colon Cancer) | 12 |

These results indicate that this compound is particularly effective against medulloblastoma cells, suggesting its potential use in targeted cancer therapies.

Case Studies

A notable case study involved the application of this compound in combination with radiotherapy for patients with medulloblastoma. The study found that patients treated with this compound alongside conventional radiotherapy exhibited improved tumor response rates compared to those receiving radiotherapy alone. This underscores the compound's role as a radiosensitizer.

Additional Biological Activities

Beyond its cytotoxic effects, this compound has also shown promise in other areas:

- Antimicrobial Activity : Some derivatives related to this compound have displayed antimicrobial properties, indicating potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What is the biochemical role of M443 in emvododstat metabolism?

this compound is a serine conjugate metabolite formed during the hydrolysis of emvododstat's ester bond via transesterification. It is unique to humans and dogs, as the N-carbamoyl ester linkage in emvododstat remains stable in rats but undergoes hydrolysis in other species. This compound's structure (C₂₂H₂₃O₅N₃Cl⁺) and product ions (e.g., m/z 106.0499 for serine-derived species) confirm its formation pathway . Its detection highlights species-specific metabolic differences critical for preclinical studies.

Q. How does this compound function as an MRK inhibitor in cancer research?

this compound inhibits radiation-induced activation of p38 MAPK and checkpoint kinase 2 (Chk2), key regulators of DNA damage response. Its specificity for MRK (MAPK-regulated kinase) makes it a tool for studying cancer cell survival mechanisms. Experimental models often use radiation exposure to trigger kinase pathways, followed by Western blotting or kinase activity assays to quantify inhibition efficacy .

Q. What are standard methods for detecting this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC/MS) with high-resolution accurate mass (HRAM) analysis is the gold standard. Key identifiers include MH⁺ at m/z 444.1318 and characteristic product ions (e.g., m/z 357.0999 for the intact tetrahydro-2H-pyrido[3,4-b]indole moiety). Plasma and excreta samples require solid-phase extraction and chromatographic separation to distinguish this compound from structurally similar metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s species-specific metabolic stability?

Contradictions arise from differences in esterase activity across species. To address this:

- Conduct comparative in vitro studies using liver microsomes or hepatocytes from humans, dogs, and rats.

- Perform structural elucidation via NMR or X-ray crystallography to confirm hydrolysis pathways.

- Validate findings with in vivo pharmacokinetic profiling of radiolabeled emvododstat (e.g., ¹⁴C tracking) .

Q. What experimental designs optimize this compound’s interaction studies with DNA repair pathways?

- Radiation exposure models : Treat cancer cell lines with this compound before γ-irradiation, then measure phosphorylated p38/Chk2 via flow cytometry or immunofluorescence.

- Combination therapies : Co-administer this compound with PARP inhibitors to assess synergistic effects on apoptosis.

- Kinase profiling : Use kinase activity arrays to rule off-target effects (e.g., selectivity over 91+ kinases) .

Q. How to improve analytical sensitivity for this compound in complex biological matrices?

- Sample preparation : Use hybrid SPE (e.g., Oasis HLB cartridges) to reduce matrix interference.

- Chromatography : Optimize gradient elution with C18 columns and mobile phases containing 0.1% formic acid.

- Validation : Include stability tests for freeze-thaw cycles, benchtop storage, and long-term frozen conditions per FDA bioanalytical guidelines .

Q. What are the implications of this compound’s serine conjugation for drug development?

Serine conjugation may alter emvododstat’s pharmacokinetic profile by:

- Increasing hydrophilicity, affecting blood-brain barrier penetration.

- Introducing species-dependent clearance rates (e.g., rapid hydrolysis in dogs vs. humans).

- Potentiating drug-drug interactions via competition for esterase enzymes. Researchers must evaluate this compound’s contribution to efficacy and toxicity using metabolite-specific activity assays .

Q. Methodological Considerations

- Data interpretation : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate this compound’s AUC and half-life. In emvododstat studies, this compound accounted for 15.0% of plasma TRA (total radioactivity) but only 1.09% of the excreted dose, suggesting extensive further metabolism .

- Ethical compliance : Ensure metabolite studies adhere to ICH M3(R2) guidelines for human radiolabeled trials, including informed consent and radiation safety protocols .

Eigenschaften

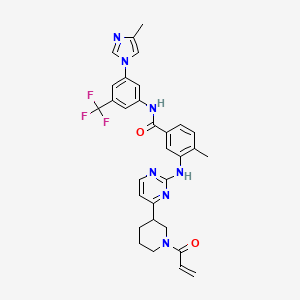

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFNUYJUCJMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.